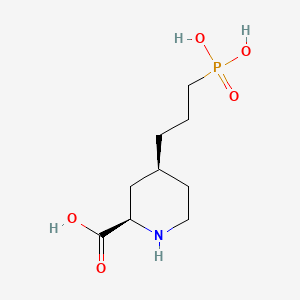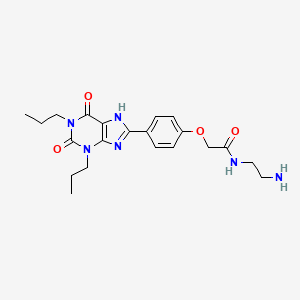
Xanthine amine congener
Übersicht
Beschreibung
Xanthine amine congener (XAC) is a potent, nonselective adenosine receptor antagonist . It has been found to induce convulsions in mice . The empirical formula of XAC is C21H28N6O4 and it has a molecular weight of 428.48 .
Molecular Structure Analysis
The molecular structure of XAC is represented by the SMILES stringCCCN1C(=O)N(CCC)c2nc([nH]c2C1=O)-c3ccc(OCC(=O)NCCN)cc3 . This indicates the presence of a xanthine core with additional functional groups. Physical And Chemical Properties Analysis
XAC is a solid compound with a white color . It is soluble in DMSO at concentrations greater than 5 mg/mL . The chemical formula of XAC is C21H28N6O4 and it has a molecular weight of 428.48 .Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Antagonism
Xanthine amine congener is a potent, nonselective antagonist of adenosine receptors, which are involved in various physiological processes. It has been shown to inhibit these receptors in rat PC12 cells, human platelets, and rat fat cells .
Cardiovascular Effects
In vivo studies have demonstrated that Xanthine amine congener can reverse reductions in heart rate and blood pressure induced by certain adenosine receptor agonists in rats .
Central Nervous System Stimulation
Due to its ability to penetrate the central nervous system effectively, Xanthine amine congener has been used as a stimulant and antidepressant .
Anti-inflammatory and Bronchospasm Reduction
Xanthine derivatives, including Xanthine amine congener, are known to reduce inflammation and bronchospasm in asthmatic conditions .
Cancer Management
Research suggests potential therapeutic effects of Xanthine amine congener in the management of cancer .
Alzheimer’s Disease Management
Xanthine amine congener has been implicated in the management of Alzheimer’s disease due to its pharmacological properties .
Convulsion Induction
At certain doses, Xanthine amine congener has been reported to induce convulsions in mice, which could be relevant for studying seizure mechanisms and treatments .
Insulin Signaling Regulation
Studies have explored the role of Xanthine amine congener in regulating insulin-induced activation of enzymes such as phosphoinositide 3-kinase in rat adipocytes .
Wirkmechanismus
Target of Action
Xanthine amine congener, also known as Papaxac, primarily targets the adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and regulation of heart rate .
Mode of Action
Papaxac acts as a non-selective antagonist of adenosine receptors . It binds to these receptors, blocking their activation by adenosine. This blockage prevents the normal functioning of the receptors, leading to changes in the physiological processes they regulate .
Biochemical Pathways
The interaction of Papaxac with adenosine receptors affects several biochemical pathways. For instance, it can reduce adenylate cyclase activity, which is involved in the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger in cells . The exact downstream effects of this interaction depend on the specific cell type and the physiological context .
Pharmacokinetics
Like other xanthine derivatives, it is expected to have extensive tissue distribution and variable systemic clearance
Result of Action
The antagonistic action of Papaxac on adenosine receptors can lead to various molecular and cellular effects. For example, it can attenuate adenosine-induced vasodilation and exhibit proconvulsant activity in vivo . The exact effects depend on the specific physiological context and the balance between different adenosine receptor subtypes in different tissues .
Safety and Hazards
XAC should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, it is recommended to wash off with soap and plenty of water or flush eyes with water, respectively . If swallowed, rinse mouth with water . It is also advised to avoid letting the product enter drains .
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQGIOAELHTLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242595 | |
| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthine amine congener | |
CAS RN |
96865-92-8 | |
| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does XAC interact with the adenosine A1 receptor?
A1: XAC binds competitively to the adenosine A1 receptor, preventing the binding of adenosine and other agonists. [, , , ] This competitive binding inhibits the downstream signaling cascade associated with A1 receptor activation.
Q2: What are the downstream effects of XAC binding to the A1 receptor?
A2: By blocking A1 receptor activation, XAC can reverse adenosine-mediated effects such as:* Inhibition of adenylyl cyclase activity and subsequent reduction in cAMP levels. [, , , ]* Reduction in potassium conductance leading to membrane depolarization. []* Modulation of neurotransmitter release in various tissues. [, ]
Q3: What is the molecular formula and weight of XAC?
A3: The molecular formula of XAC is C21H28N6O4, and its molecular weight is 428.48 g/mol.
Q4: Is there any available spectroscopic data for XAC?
A4: While specific spectroscopic data isn't explicitly detailed in the provided research, the synthesis and characterization of tritiated XAC ([3H]XAC) for use as a radioligand in binding studies are described. [] This implies the use of techniques like NMR and mass spectrometry for structural confirmation.
Q5: How stable is XAC under various experimental conditions?
A5: While detailed stability data isn't explicitly provided, XAC's use in various experimental settings like cell culture [, , ], isolated organ perfusion [, , ], and in vivo studies [, , ] suggests sufficient stability under those conditions.
Q6: What is the affinity of XAC for different adenosine receptor subtypes?
A6: XAC demonstrates high affinity for the A1 adenosine receptor (Kd values ranging from 0.17 nM in calf brain to 3.0 nM in guinea pig brain). [] It shows significantly lower affinity for A2A and A3 receptors. [, , , ]
Q7: How does the structure of XAC influence its selectivity for the A1 receptor?
A7: While detailed structure-activity relationship (SAR) studies are not extensively described within the provided research, modifications to the xanthine core structure and the amine side chain can significantly impact XAC's affinity and selectivity for different adenosine receptor subtypes. [, ]
Q8: What are the in vivo effects of XAC?
A9: XAC has been shown to:* Attenuate hypoxic vasodilation in isolated guinea pig hearts, suggesting a role for adenosine in mediating this response. []* Increase the occurrence of ischemia-induced ventricular fibrillation in isolated rat hearts, pointing to a potential protective role of endogenous adenosine. []* Inhibit the potentiating effect of adenosine on forskolin-induced cAMP accumulation in PC12 cells. []
Q9: What is the safety profile of XAC?
A9: Detailed toxicological data for XAC is not explicitly provided in the research excerpts.
Q10: What analytical methods are used to characterize and quantify XAC?
A11: Commonly employed techniques include:* Radioligand binding assays using tritiated XAC ([3H]XAC) to determine receptor affinity and density. [, , ]* High-performance liquid chromatography (HPLC) to measure XAC concentrations in biological samples. []
Q11: What research tools and resources are available for studying XAC and adenosine receptors?
A12: Key resources include:* Cell lines expressing various adenosine receptor subtypes. [, , ]* Radiolabeled ligands for binding studies. [, , ]* Selective agonists and antagonists for characterizing receptor subtypes and signaling pathways. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



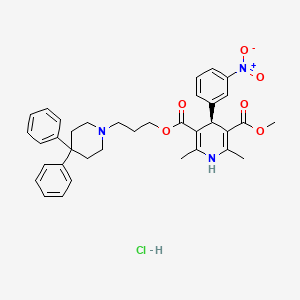
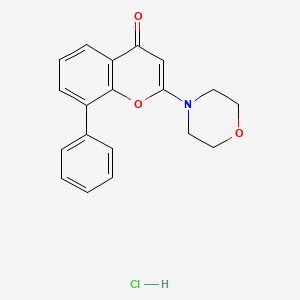
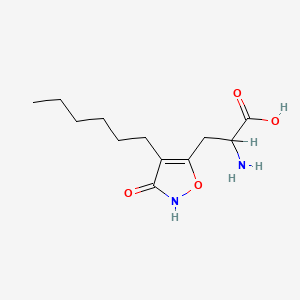
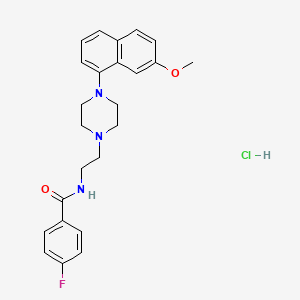
![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)
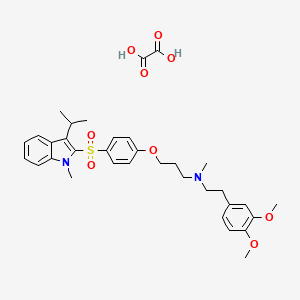
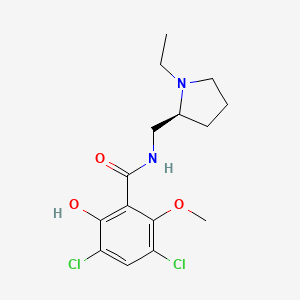
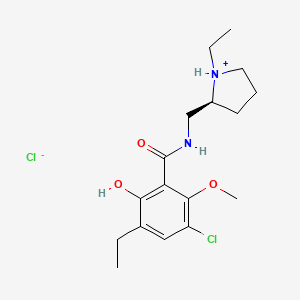
![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1662595.png)


